6-Bromoquinoline-8-carboxylic acid

Catalog No.
S750971
CAS No.
64507-38-6
M.F
C10H6BrNO2
M. Wt
252.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromoquinoline-8-carboxylic acid

CAS Number

64507-38-6

Product Name

6-Bromoquinoline-8-carboxylic acid

IUPAC Name

6-bromoquinoline-8-carboxylic acid

Molecular Formula

C10H6BrNO2

Molecular Weight

252.06 g/mol

InChI

InChI=1S/C10H6BrNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5H,(H,13,14)

InChI Key

IPABRQMUPPNSMO-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=CC(=C2N=C1)C(=O)O)Br

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C(=O)O)Br

Potential as a Pharmaceutical Building Block:

The presence of the carboxylic acid group and the bromine atom in the 6 and 8 positions, respectively, makes 6-BQA a valuable building block for synthesizing various heterocyclic compounds with potential medicinal properties. These compounds can be further modified to target specific biological processes in the body [].

Investigation in Enzyme Inhibition:

Studies suggest that 6-BQA may act as an inhibitor for certain enzymes, potentially impacting specific biological pathways. For example, research has shown that 6-BQA can inhibit the enzyme xanthine oxidase, which is involved in purine metabolism []. This finding suggests potential applications in conditions related to purine metabolism, although further research is needed.

6-Bromoquinoline-8-carboxylic acid is a heterocyclic organic compound with the molecular formula C₁₀H₆BrNO₂ and a molecular weight of 252.07 g/mol. This compound features a bromine atom at the 6-position and a carboxylic acid group at the 8-position of the quinoline ring system. Its structure contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and material science .

Due to its functional groups. Key reactions include:

  • Electrophilic Substitution: The bromine atom can undergo substitution reactions, allowing for further functionalization of the quinoline ring.
  • Decarboxylation: Under specific conditions, the carboxylic acid group can be removed, leading to the formation of 6-bromoquinoline.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which may enhance its solubility and modify its biological activity .

Studies suggest that 6-Bromoquinoline-8-carboxylic acid exhibits various biological activities, including:

  • Antimicrobial Properties: It has shown effectiveness against certain bacterial strains, making it a candidate for antibiotic development.
  • Anticancer Activity: Preliminary research indicates potential cytotoxic effects against cancer cell lines, warranting further investigation into its mechanisms of action.
  • Enzyme Inhibition: This compound may act as an inhibitor for specific enzymes involved in disease pathways, although detailed studies are necessary to elucidate these interactions .

Several synthetic routes have been developed for producing 6-Bromoquinoline-8-carboxylic acid:

  • Bromination of Quinoline Derivatives: Starting from quinoline, bromination can be achieved using bromine or brominating agents under controlled conditions.
  • Carboxylation Reactions: The introduction of the carboxylic acid group can be accomplished through carbon dioxide incorporation or via reaction with carboxylic acid derivatives.
  • Multi-step Synthesis: A combination of bromination followed by carboxylation may also be employed to achieve higher yields and purity .

6-Bromoquinoline-8-carboxylic acid has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound in drug discovery for treating infections or cancer.
  • Material Science: Its unique chemical properties make it suitable for developing new materials, especially in organic electronics or as a dye.
  • Chemical Research: It acts as an important intermediate in synthesizing other complex organic compounds .

Interaction studies involving 6-Bromoquinoline-8-carboxylic acid focus on its binding affinity to biological targets. These studies are crucial for understanding its mechanism of action and potential side effects. Research indicates that this compound may interact with specific proteins or enzymes, influencing their activity and providing insights into therapeutic applications .

Several compounds share structural similarities with 6-Bromoquinoline-8-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Bromoquinoline-8-carboxylic acidBromine at the 5-positionDifferent biological activity profile
Quinoline-8-carboxylic acidNo bromine substitutionLacks halogen; potentially different reactivity
4-Bromoquinoline-6-carboxylic acidBromine at the 4-positionVariation in electronic properties

Uniqueness of 6-Bromoquinoline-8-carboxylic Acid

The positioning of the bromine atom at the 6-position combined with the carboxylic acid at the 8-position distinguishes this compound from others. This unique arrangement influences its reactivity and biological interactions, making it a valuable subject for further research in medicinal chemistry and related fields .

The regioselective bromination of quinoline carboxylic acid derivatives represents a critical synthetic challenge requiring careful consideration of reaction conditions and brominating agents. Research has demonstrated that N-bromosuccinimide-mediated bromination provides an efficient pathway for the construction of functionalized bromoquinolines through dehydrogenation of tetrahydroquinolines [1]. This methodology proceeds with good functional group tolerance under metal-free conditions with short reaction durations, making it particularly suitable for industrial applications.

The bromination process typically involves electrophilic aromatic substitution reactions where quinoline-2-carboxylic acid derivatives are treated with bromine in the presence of catalysts such as iron(III) bromide . These reactions require controlled conditions to ensure selective bromination at the desired position while minimizing side product formation. The choice of brominating agent significantly influences both the regioselectivity and yield of the desired product.

Table 1: Bromination Conditions for Quinoline Derivatives

SubstrateBrominating AgentCatalystTemperature (°C)Time (h)Yield (%)Reference
Quinoline-2-carboxylic acidN-bromosuccinimideNone0-52-465-85 [1]
TetrahydroquinolineN-bromosuccinimideNone251-370-90 [1]
6-BromoquinolineNitric acid/Sulfuric acidH₂SO₄-5 to 0175-85 [3]

Industrial production methods often employ large-scale bromination processes using continuous flow reactors to enhance efficiency and yield . The use of environmentally friendly solvents and catalysts has become increasingly important to minimize environmental impact and improve reaction conditions. Studies have shown that the bromination reaction can be optimized by controlling temperature, catalyst loading, and reaction time to achieve yields exceeding 85% while maintaining high selectivity [1].

The mechanism of bromination involves initial formation of a bromonium ion intermediate, followed by nucleophilic attack by the quinoline ring system [4]. The regioselectivity is governed by electronic effects, with electron-rich positions favoring electrophilic substitution. Temperature control is particularly critical, as higher temperatures can lead to over-bromination and formation of unwanted byproducts [4].

Direct Carboxylation Approaches at the 8-Position

Direct carboxylation at the 8-position of quinoline derivatives represents a significant synthetic advancement, offering atom-economical pathways for the construction of quinoline-8-carboxylic acids. Metal-catalyzed regioselective carbon-hydrogen functionalization of quinoline N-oxides has emerged as a powerful strategy for introducing carboxyl groups at specific positions [5]. This approach utilizes rhodium and iridium catalytic systems to achieve direct iodination and amidation at the 8-position with high functional group tolerance.

The use of quinoline N-oxides as directing groups enables remote carbon-hydrogen activation, providing access to functionalized quinolines under mild conditions [5]. Mechanistic studies reveal that the unique regioselectivity is achieved through smooth formation of N-oxide-chelated metallacycles, with acid additives playing crucial roles in the rate-determining protodemetalation step [5]. This methodology demonstrates broad substrate scope and excellent functional group compatibility.

Table 2: Direct Carboxylation Methods for Quinoline 8-Position

MethodCatalystDirecting GroupTemperature (°C)Yield (%)SelectivityReference
Rhodium-catalyzedRh(NHC)N-oxide80-12070-85>95% (8-position) [5] [6]
Iridium-catalyzedIr complexN-oxide60-10075-90>90% (8-position) [5]
Lithiation/CO₂n-BuLiCarboxamide-78 to 2560-7580-90% [7]

The Doebner-Miller reaction has been successfully employed for synthesizing 2-methyl-8-quinoline carboxylic acid using anthranilic acid and crotonaldehyde in a two-phase system containing phase transfer catalyst [8]. This methodology provides a convenient route to 2-alkyl-8-quinoline carboxylic acids through subsequent alkylation of the methyl group, demonstrating the versatility of direct carboxylation approaches [8].

Photocatalytic carbon-hydrogen carboxylation of arenes and styrenes with carbon dioxide has shown promise for introducing carboxyl groups at the 8-position under redox-neutral conditions [9]. However, carboxylation at the C8-position was not observed in all cases, suggesting that substrate structure and reaction conditions significantly influence regioselectivity [9]. Base-mediated carboxylation reactions using carbon dioxide have also been explored, with several examples reporting catalytic processes that integrate base recycling or regeneration steps [10].

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent the most versatile and widely employed methodology for functionalizing halogenated quinoline derivatives. The use of palladium complexes in catalyzing cross-coupling of halogenated quinolines with various organometallic reagents has led to the development of novel methods for synthesizing substituted quinoline derivatives [11]. These reactions encompass Kumada, Stille, Negishi, Sonogashira, Suzuki, Heck, and Hiyama cross-coupling methodologies [11].

Suzuki-Miyaura cross-coupling reactions using 3-bromoquinoline as starting material have demonstrated remarkable success in synthesizing arylated quinolines with significant biological activity [12]. The reaction conditions typically involve palladium catalysts, boronic acids or esters, and bases such as potassium phosphate in dioxane/water systems at elevated temperatures [13]. Yields ranging from 7% to 97% have been reported depending on the specific substrate and reaction conditions [13].

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of Bromoquinolines

Reaction TypeCoupling PartnerCatalystBaseSolventTemperature (°C)Yield (%)Reference
Suzuki-MiyauraAryl boronic acidsPd(PPh₃)₄K₃PO₄Dioxane/H₂O13070-97 [12] [13]
SonogashiraTerminal alkynesPd(OAc)₂/CuIEt₃NDMF80-10060-85 [14] [15]
Heck couplingAlkenesPd(OAc)₂K₂CO₃DMA120-14055-80 [16] [17]

Sonogashira cross-coupling reactions have been successfully applied to quinoline derivatives for constructing carbon-carbon bonds between sp² and sp carbons [14]. Palladium-catalyzed desulfurative Sonogashira cross-coupling of thioamide-type quinolone derivatives has shown moderate to excellent yields in the synthesis of alkynylated quinoline derivatives [14]. The regioselectivity in polybromoquinolines allows for sequential coupling reactions, with Sonagashira coupling occurring regioselectively at the C-6 position followed by Suzuki coupling [1].

Decarbonylative Sonogashira cross-coupling of carboxylic acids presents an innovative approach using carboxylic acids as electrophilic cross-coupling partners [15]. This methodology efficiently constructs new C(sp²)-C(sp) bonds and has been applied to pharmaceutical derivatization [15]. The identified catalyst system involves palladium acetate with Xantphos ligand, using pivalic anhydride and dimethylaminopyridine as activators [15].

Microwave-Assisted Synthesis and Green Chemistry Alternatives

Microwave-assisted synthesis has revolutionized the preparation of quinoline derivatives by dramatically reducing reaction times while maintaining or improving yields. The paradigm shift from conventional synthetic protocols to advanced green methodologies has transformed quinoline synthesis by minimizing waste, solvent consumption, and energy input [18]. Various green catalysts, including para-toluenesulfonic acid, cerium nitrate, ammonium acetate, and potassium carbonate, have proven effective in synthesizing quinoline analogs [18].

Microwave-assisted synthesis of quinoline derivatives using microwave irradiation at variable duty cycles and power levels has shown significant advantages over conventional heating methods [19]. The Skraup synthesis of 7-amino-8-methylquinoline demonstrated important decreases in reaction time, even though reaction yields were not necessarily improved [19]. The condensation reaction with ethyl-(ethoxymethylene)-cyanoacetate on silica gel solid support gave dramatic decreases in reaction time simultaneous with increases in reaction yield [19].

Table 4: Microwave-Assisted Synthesis Conditions for Quinoline Derivatives

SubstrateConditionsPower (W)Temperature (°C)Time (min)Yield (%)Reference
Aniline derivativesDMF, catalyst-free250125-1358-2070-85 [20]
Quinoline-2-carboxanilidesPhenyl ester route8001506075-90 [21]
HexahydroquinolinesSolvent-freeNot specified25Room temp80-95 [22]

Solvent-free reaction conditions have gained considerable attention as environmentally benign alternatives to traditional synthetic methods. Facile one-pot synthesis of novel hexahydro-2-quinolinecarboxylic acids under solvent-free conditions has been achieved through three-component reactions of arylmethylidenepyruvic acids, 1,3-cyclohexandiones, and ammonium acetate [22]. This methodology operates at room temperature without additional catalysts, representing a significant advancement in green chemistry approaches [22].

The use of greener solvents such as ethanol and water further supports eco-friendly synthesis of quinoline compounds [18]. Microwave-assisted synthesis allows for precise control of reaction parameters, including temperature, pressure, and reaction time, leading to improved selectivity and reduced formation of byproducts [20]. The technology has proven particularly effective for three-component synthesis of quinoline derivatives, with reaction times reduced from hours to minutes [20].

Purification Techniques: Recrystallization vs. Chromatographic Methods

The purification of 6-bromoquinoline-8-carboxylic acid and related derivatives requires careful selection of appropriate methodologies based on compound properties and desired purity levels. Recrystallization represents the traditional and most cost-effective purification method, particularly suitable for compounds that form well-defined crystals with appropriate solvent systems [23]. The process involves dissolution of impure solid compounds in hot solvents, followed by controlled cooling to promote selective crystallization of the desired product [23].

The choice of recrystallization solvent is critical for successful purification, as the compound should demonstrate high solubility in hot solvent and low solubility in cold solvent [23]. For quinoline carboxylic acid derivatives, common recrystallization solvents include ethanol, acetonitrile, and ethanol/water mixtures [24] [25]. The crystal formation process is selective because only molecules with appropriate shape and size fit into the crystal lattice, effectively excluding impurities [23].

Table 5: Purification Methods for Quinoline Carboxylic Acid Derivatives

MethodSolvent SystemTemperatureTimePurity AchievedRecovery (%)Reference
RecrystallizationAcetonitrileReflux to 5°C2-4 h>99%85-95 [24]
RecrystallizationEthanol/water80°C to RT1-2 h95-98%80-90 [25]
Column chromatographyEtOAc/hexaneRoom temp1-3 h>95%70-85 [26] [27]
HPLC purificationMeOH/waterRoom temp30-60 min>99%60-80 [13]

Chromatographic purification methods offer superior resolution and are particularly valuable when recrystallization proves insufficient for achieving desired purity levels. Column chromatography using silica gel with ethyl acetate/hexane gradient elution has been extensively employed for purifying bromoquinoline derivatives [26]. Flash chromatography provides rapid separation with high resolution, typically achieving purities exceeding 95% in 1-3 hours [28].

Preparative high-performance liquid chromatography represents the most sophisticated purification technique, capable of achieving purities greater than 99% but with lower recovery yields [13]. This method is particularly valuable for analytical-grade materials and when trace impurities must be completely removed [29]. The technique allows for precise control of separation parameters and can resolve closely related structural isomers that are difficult to separate by other methods [29].

XLogP3

2.4

Other CAS

64507-38-6

Wikipedia

6-Bromoquinoline-8-carboxylic acid

Dates

Last modified: 08-15-2023

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